molecular formula C15H21BrN4S B15120872 5-Bromo-2-(methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

5-Bromo-2-(methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

Cat. No.: B15120872
M. Wt: 369.3 g/mol
InChI Key: AHSQFQSKSNMGCA-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a complex organic compound that features a bromine atom, a methylsulfanyl group, and a unique azetidinyl-pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine typically involves multiple steps. One common approach starts with the bromination of a pyrimidine derivative, followed by the introduction of the methylsulfanyl group. The azetidinyl group is then added through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a typical reducing agent.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: The corresponding hydrogenated pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The bromine and methylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The azetidinyl-pyrimidine structure may also interact with DNA or RNA, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(methylsulfanyl)pyrimidine: Lacks the azetidinyl group.

    2-(Methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine: Lacks the bromine atom.

    5-Bromo-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine: Lacks the methylsulfanyl group.

Uniqueness

The unique combination of the bromine atom, methylsulfanyl group, and azetidinyl-pyrimidine structure in 5-Bromo-2-(methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine provides it with distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C15H21BrN4S

Molecular Weight

369.3 g/mol

IUPAC Name

2-[1-(5-bromo-2-methylsulfanylpyrimidin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole

InChI

InChI=1S/C15H21BrN4S/c1-21-15-17-5-13(16)14(18-15)20-8-12(9-20)19-6-10-3-2-4-11(10)7-19/h5,10-12H,2-4,6-9H2,1H3

InChI Key

AHSQFQSKSNMGCA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)N2CC(C2)N3CC4CCCC4C3)Br

Origin of Product

United States

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